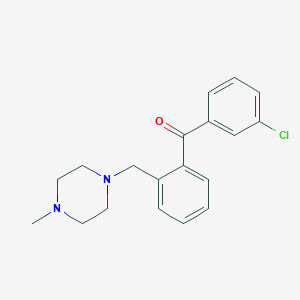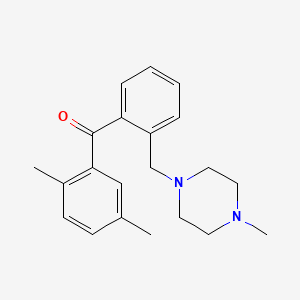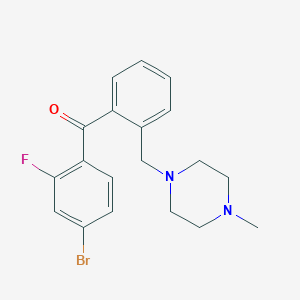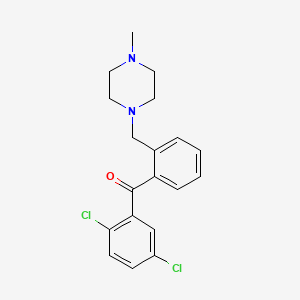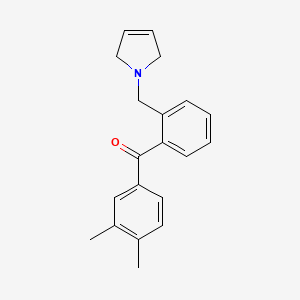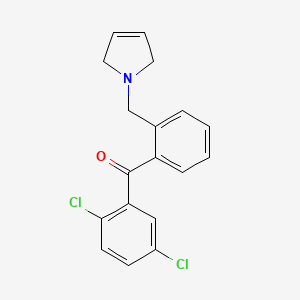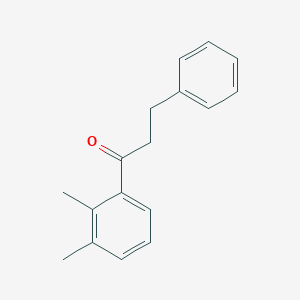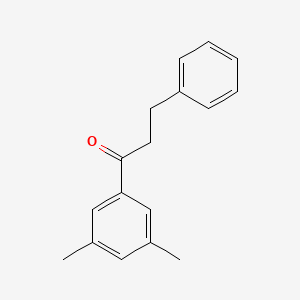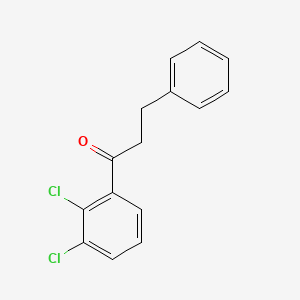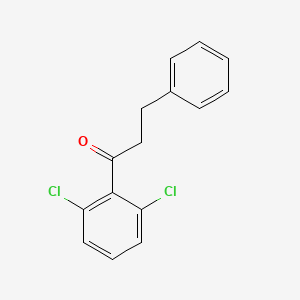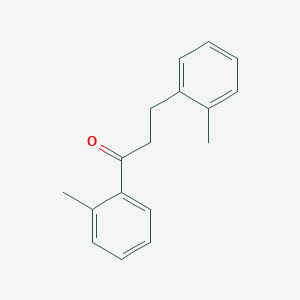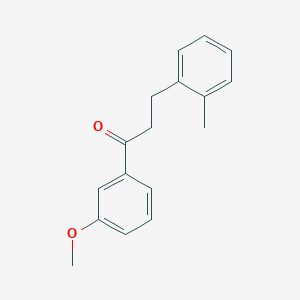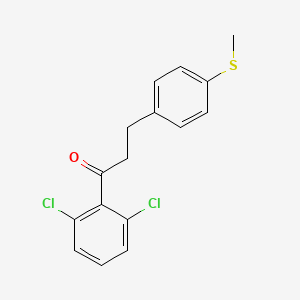
2',6'-Dichloro-3-(4-thiomethylphenyl)propiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2’,6’-Dichloro-3-(4-thiomethylphenyl)propiophenone” is a chemical compound with the CAS Number: 898781-85-6 . It has a molecular weight of 325.26 . The IUPAC name for this compound is 1-(2,6-dichlorophenyl)-3-[4-(methylsulfanyl)phenyl]-1-propanone .
Molecular Structure Analysis
The InChI code for “2’,6’-Dichloro-3-(4-thiomethylphenyl)propiophenone” is 1S/C16H14Cl2OS/c1-20-12-8-5-11(6-9-12)7-10-15(19)16-13(17)3-2-4-14(16)18/h2-6,8-9H,7,10H2,1H3 . This code provides a specific representation of the molecular structure of the compound.Aplicaciones Científicas De Investigación
Synthesis Techniques and Applications : Research has shown efficient methods for the synthesis of propiophenones, including 2',6'-Dichloro-3-(4-thiomethylphenyl)propiophenone. These methods are significant in the field of organic chemistry and pharmaceuticals, offering pathways to create complex molecules that can be used in drug development and other applications (Joshi, Sharma, & Sinha, 2005).
Copolymer Synthesis : Another study discusses the synthesis of novel copolymers using ring-disubstituted ethylenes, which could include derivatives of propiophenones like this compound. These materials have potential applications in material science, particularly in developing new polymers with unique properties (Kim et al., 1999).
Photochemical Properties : The photochemistry of substituted propiophenones, including compounds similar to this compound, has been explored in research. Understanding the photochemical behavior of these compounds is crucial for their potential application in photodynamic therapy and the development of photoactive materials (Sonawane, Bellur, & Nazeruddin, 1995).
Electrochemical Applications : Studies on the electrochemical properties of certain compounds, which could be structurally related to this compound, have been conducted. These findings are relevant in the context of electrochemical sensors, energy storage, and conversion technologies (Schneider et al., 2009).
Organic Synthesis and Catalysis : There is research focusing on the use of propiophenones in catalytic processes, which could include derivatives like this compound. These studies are important for the field of organic synthesis, where such compounds can act as intermediates or catalysts in various chemical reactions (Ueno, Shimizu, & Kuwano, 2009).
Propiedades
IUPAC Name |
1-(2,6-dichlorophenyl)-3-(4-methylsulfanylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2OS/c1-20-12-8-5-11(6-9-12)7-10-15(19)16-13(17)3-2-4-14(16)18/h2-6,8-9H,7,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBWNKHZSZBPIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)C2=C(C=CC=C2Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644405 |
Source


|
| Record name | 1-(2,6-Dichlorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898781-85-6 |
Source


|
| Record name | 1-Propanone, 1-(2,6-dichlorophenyl)-3-[4-(methylthio)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898781-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,6-Dichlorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

